molecular formula C24H29N5O7S3 B3301811 N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE CAS No. 912906-86-6

N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE

Cat. No.: B3301811
CAS No.: 912906-86-6
M. Wt: 595.7 g/mol
InChI Key: LKOQHMGZWSHSGO-UHFFFAOYSA-N
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Description

N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE is a complex organic compound characterized by its unique structure, which includes an azepane sulfonyl group, an oxadiazole ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Azepane Sulfonyl Group: This step involves the sulfonylation of an azepane derivative using a sulfonyl chloride in the presence of a base.

    Coupling Reactions: The final steps involve coupling the oxadiazole intermediate with the azepane sulfonyl derivative and the nitroaniline moiety using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the sulfonyl position.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE involves its interaction with specific molecular targets. The azepane sulfonyl group can interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-({5-[4-(MORPHOLINE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
  • N-[3-({5-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE

Uniqueness

The uniqueness of N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane sulfonyl group, in particular, differentiates it from other similar compounds and may contribute to its unique activity profile.

Properties

IUPAC Name

N-[3-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]-4-methylsulfonyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O7S3/c1-38(32,33)20-11-12-21(22(17-20)29(30)31)25-13-6-16-37-24-27-26-23(36-24)18-7-9-19(10-8-18)39(34,35)28-14-4-2-3-5-15-28/h7-12,17,25H,2-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOQHMGZWSHSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
Reactant of Route 2
Reactant of Route 2
N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
Reactant of Route 3
Reactant of Route 3
N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
Reactant of Route 4
Reactant of Route 4
N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
Reactant of Route 5
Reactant of Route 5
N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
Reactant of Route 6
Reactant of Route 6
N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE

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